molecular formula C19H24I2 B13441251 3,17-Diiodoandrosta-3,5,16-triene

3,17-Diiodoandrosta-3,5,16-triene

Cat. No.: B13441251
M. Wt: 506.2 g/mol
InChI Key: KZXKFMHRUHOAIT-QAGGRKNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

The mechanism of action of 3,17-Diiodoandrosta-3,5,16-triene involves its interaction with steroidal enzymes and receptors. The iodine atoms at the 3rd and 17th positions may influence the compound’s binding affinity and activity . The molecular targets include cytochrome P450 enzymes involved in steroidogenesis .

Comparison with Similar Compounds

3,17-Diiodoandrosta-3,5,16-triene is unique due to its specific iodination pattern. Similar compounds include:

Properties

Molecular Formula

C19H24I2

Molecular Weight

506.2 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-3,17-diiodo-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C19H24I2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,6,11,14-16H,4-5,7-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1

InChI Key

KZXKFMHRUHOAIT-QAGGRKNESA-N

Isomeric SMILES

C[C@]12CCC(=CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4I)C)I

Canonical SMILES

CC12CCC(=CC1=CCC3C2CCC4(C3CC=C4I)C)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.